2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)
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Overview
Description
2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI) is a chemical compound that belongs to the class of benzothiadiazine derivatives. It has been extensively studied for its potential use in various scientific research applications, including in the fields of pharmacology, biochemistry, and physiology.
Mechanism Of Action
The mechanism of action of 2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)) involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney. This results in an increase in the excretion of sodium and water, leading to a reduction in blood volume and blood pressure.
Biochemical And Physiological Effects
2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)) has several biochemical and physiological effects. It has been shown to increase the excretion of sodium and water, leading to a reduction in blood volume and blood pressure. It has also been shown to reduce intraocular pressure, making it a potential candidate for the treatment of glaucoma.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)) in lab experiments is its potent diuretic and antihypertensive effects. This makes it a useful tool for studying the mechanisms underlying hypertension and other cardiovascular diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)). One potential area of research is the development of new derivatives of this compound with improved pharmacological properties. Another potential area of research is the investigation of the molecular mechanisms underlying its diuretic and antihypertensive effects. Finally, there is also potential for research on the use of this compound in the treatment of other diseases, such as glaucoma.
Synthesis Methods
The synthesis of 2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base. This reaction results in the formation of the intermediate compound, which is then treated with sodium nitrite to yield the final product.
Scientific Research Applications
2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI)) has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent diuretic and antihypertensive effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
properties
CAS RN |
193687-30-8 |
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Product Name |
2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI) |
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
N-methyl-1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-imine |
InChI |
InChI=1S/C8H9N3O2S/c1-9-8-6-4-2-3-5-7(6)14(12,13)11-10-8/h2-5,11H,1H3,(H,9,10) |
InChI Key |
XOJPJOZKEXOUQX-UHFFFAOYSA-N |
Isomeric SMILES |
CNC1=NNS(=O)(=O)C2=CC=CC=C21 |
SMILES |
CN=C1C2=CC=CC=C2S(=O)(=O)NN1 |
Canonical SMILES |
CNC1=NNS(=O)(=O)C2=CC=CC=C21 |
synonyms |
2H-1,2,3-Benzothiadiazin-4-amine, N-methyl-, 1,1-dioxide (9CI) |
Origin of Product |
United States |
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